Irinotecan hydrochloride is a semi-synthetic water-soluble analog of camptothecin. [] It is classified as a topoisomerase I inhibitor, a type of anticancer drug. [, ] Its role in scientific research involves investigating its potential in various drug delivery systems, exploring its stability and compatibility with other drugs, and studying its degradation behavior. [, , , , , ]
Irinotecan hydrochloride is a semisynthetic derivative of camptothecin, primarily used in the treatment of various cancers, particularly colorectal cancer. It functions as a topoisomerase I inhibitor, disrupting DNA replication and transcription, which ultimately leads to cell death. The compound is marketed under various brand names, including Camptosar.
Irinotecan hydrochloride is derived from the natural alkaloid camptothecin, which is extracted from the bark of the Chinese tree Camptotheca acuminata. The compound was developed in the 1980s and has since become a crucial part of cancer chemotherapy regimens.
Irinotecan hydrochloride is classified as an antineoplastic agent. It falls under the category of topoisomerase inhibitors, specifically targeting topoisomerase I, an enzyme critical for DNA replication processes.
The synthesis of irinotecan hydrochloride involves several steps, starting from 7-ethyl-10-hydroxycamptothecin. Various methods have been reported for its synthesis:
A notable synthesis route involves heating a mixture of irinotecan hydrochloride with water and ethanol at 75-80°C, followed by cooling and crystallization to obtain the trihydrate form with an 87% yield .
Irinotecan hydrochloride has a molecular formula of C33H45ClN4O9 and a molecular weight of 677.18 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.
Irinotecan hydrochloride undergoes various chemical reactions during its synthesis and application:
Irinotecan exerts its anticancer effects primarily through inhibition of topoisomerase I. This enzyme facilitates DNA unwinding during replication; by binding to the enzyme-DNA complex, irinotecan stabilizes it, preventing DNA re-ligation and leading to double-strand breaks during replication.
The mechanism can be summarized as follows:
Data indicates that irinotecan's effectiveness can be influenced by genetic polymorphisms in enzymes involved in its metabolism, such as UDP-glucuronosyltransferases .
Relevant analyses indicate that irinotecan hydrochloride maintains stability under controlled conditions but may degrade when exposed to extreme pH levels or light .
Irinotecan hydrochloride is primarily used in oncology for:
Recent studies also focus on enhancing delivery systems for irinotecan, such as nanoparticle formulations aimed at improving bioavailability and reducing side effects .
Irinotecan hydrochloride is the hydrochloride salt of a semi-synthetic camptothecin derivative, with the systematic chemical name (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride. Its molecular formula is C₃₃H₃₉ClN₄O₆, with a molecular weight of 623.15 g/mol for the anhydrous form and 677.19 g/mol for the trihydrate form [4] [6] [9].
The structure features a pentacyclic camptothecin core with a critical S-configured chiral center at the C-20 position (camptothecin numbering system), which is essential for biological activity. This stereochemical configuration creates a specific three-dimensional orientation that enables optimal interaction with the topoisomerase I-DNA complex. The molecule contains a bis-piperidine side chain attached via a carbamate linkage at the C-10 position, which confers enhanced water solubility compared to the parent camptothecin compound [4] [6]. Key functional groups include:
Property | Value | Reference |
---|---|---|
Molecular Formula (anhydrous) | C₃₃H₃₉ClN₄O₆ | [6] |
Molecular Weight (anhydrous) | 623.15 g/mol | [6] |
Molecular Formula (trihydrate) | C₃₃H₄₅ClN₄O₉ | [9] [10] |
Molecular Weight (trihydrate) | 677.19 g/mol | [9] |
Stereocenter Configuration | S at C-20 | [7] |
logP (Predicted) | 3.94 | [4] |
Water Solubility (Predicted) | 0.107 mg/mL | [4] |
Irinotecan hydrochloride exhibits complex solid-state behavior with multiple polymorphic and hydrated forms that significantly influence its pharmaceutical properties. At least eight distinct crystalline forms (designated A through H) have been identified, with the trihydrate (Form B) being the commercially relevant form used in marketed injectable formulations [1] [3] [7].
Form B (Trihydrate): This crystalline hydrate is characterized by a channel hydrate structure where water molecules reside in lattice channels. Thermogravimetric analysis shows dehydration onset at approximately 35°C, with a three-step weight loss corresponding to the release of three water molecules. Dynamic vapor sorption studies reveal that the trihydrate is non-stoichiometric under varying relative humidity (RH) conditions, necessitating storage at 40-60% RH to maintain the trihydrate stoichiometry [5] [9]. The powder X-ray diffraction (PXRD) pattern of Form B exhibits characteristic peaks at 2θ = 6.4°, 9.6°, 12.5°, and 19.7°.
Form C (Anhydrous): Prepared by crystallizing irinotecan hydrochloride from acetone, acetonitrile, or tetrahydrofuran, this polymorph lacks hydration water and shows superior water solubility compared to Form B. Its PXRD pattern displays distinct peaks at 2θ = 9.15°, 10.00°, 11.80°, 12.20°, 13.00°, and 13.40° [1] [3]. Form C demonstrates enhanced dissolution properties but lower thermodynamic stability under ambient humidity conditions compared to the trihydrate.
Form H (Hydrate): A recently characterized polymorph crystallized from dichloromethane solutions, containing variable hydration (1-5 water molecules). This form shows a unique PXRD pattern with peaks at 2θ = 8.53°, 9.04°, 10.23°, 11.65°, 17.01°, 18.08°, 19.17°, and 24.30° [7]. Infrared spectroscopy reveals characteristic absorption bands at 1746 cm⁻¹ (C=O lactone), 1719 cm⁻¹ (C=O carbamate), and 1659 cm⁻¹ (C=O pyridone).
Form | Hydration State | Key PXRD Peaks (2θ) | Preparation Method | Stability Characteristics |
---|---|---|---|---|
Form B | Trihydrate | 6.4°, 9.6°, 12.5°, 19.7° | Crystallization from water | Stable at 40-60% RH; dehydration at >35°C |
Form C | Anhydrous | 9.15°, 10.00°, 11.80°, 12.20° | Organic solvents (acetone, THF) | Higher solubility; hygroscopic |
Form H | Variable (1-5 H₂O) | 8.53°, 9.04°, 10.23°, 11.65° | Dichloromethane crystallization | Contains channel water; stable below 40°C |
Amorphous | Variable | No distinct peaks | Freeze-drying | Hygroscopic; variable dissolution |
Hydrate conversion studies demonstrate that storage conditions critically impact form stability. Form B maintains its trihydrate structure only within 40-60% RH at 25°C, converting to lower hydrates at lower RH and deliquescing at higher RH. This behavior necessitates strict environmental controls during pharmaceutical processing and storage [5] [9].
The physicochemical behavior of irinotecan hydrochloride in aqueous systems is dominated by pH-dependent equilibrium between two primary species: the active lactone form and the inactive carboxylate form. This equilibrium profoundly influences both solubility and chemical stability profiles [2] [8].
Lactone-Carboxylate Equilibrium:Below pH 4.0, the lactone form predominates (>95%), characterized by the intact closed E-ring. As pH increases, reversible hydrolysis occurs, resulting in ring opening to form the carboxylate species. At physiological pH (7.4), the carboxylate form dominates (approximately 90%), which exhibits significantly higher water solubility (>10 mg/mL) but substantially reduced topoisomerase I inhibitory activity compared to the lactone form [8]. The pKa values governing these transitions are approximately 6.7 (ionization of the lactone hydroxyl) and 9.4 (tertiary amine in the side chain).
Solubility Profile:Irinotecan hydrochloride shows pH-dependent solubility:
This "U-shaped" solubility profile directly results from the ionization states of the lactone/carboxylate equilibrium and the protonation state of the bipiperidine moiety [6] [8].
pH Condition | Predominant Form | Solubility (mg/mL) | Degradation Rate (k, h⁻¹) | Storage Recommendations |
---|---|---|---|---|
<4.0 | Lactone cation | >20 | 0.002-0.005 | Refrigerated, light-protected |
4.0-6.0 | Lactone-carboxylate equilibrium | 0.1-0.5 | 0.005-0.015 | Most unstable; avoid this range |
>7.0 | Carboxylate anion | >10 | 0.010-0.020 | Room temperature (limited stability) |
Stability Kinetics:Degradation follows pseudo-first-order kinetics, with maximum stability observed at pH ≤4.0. At 25°C in phosphate buffer systems, the degradation rate constant (k) increases from 0.002 h⁻¹ at pH 4.0 to 0.020 h⁻¹ at pH 7.4. The degradation products include the inactive carboxylate form, APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), and NPC (7-ethyl-10-(4-amino-1-piperidino) carbonyloxycamptothecin) [2] [8]. Temperature accelerates degradation, with studies showing a 3-5 fold increase in degradation rate when temperature increases from 25°C to 37°C.
These properties have direct formulation implications. Licensed products contain lactic acid to maintain pH ~3.5 after dilution, preserving the active lactone form. Dilution in 5% dextrose (pH ~4.5) provides superior stability compared to 0.9% sodium chloride (pH ~5.5-7.0) [2].
The commercial irinotecan hydrochloride injection concentrate (20 mg/mL) represents a thermodynamically metastable supersaturated solution that exhibits exceptional kinetic stability due to the formation of nanosized clusters. This unique behavior enables the preparation of a ready-to-dilute concentrate that maintains stability throughout its shelf life [5].
Cluster Formation Mechanism:At concentrations exceeding 1-2 mg/mL, irinotecan molecules spontaneously self-assemble into dimers approximately 1.5 nm in size through π-π stacking interactions between the planar camptothecin cores. These dimers further aggregate into liquid-like nanosized clusters averaging 150 nm in diameter, as confirmed by dynamic light scattering measurements. The formation of these supramolecular structures is evidenced by the nonlinear van't Hoff plot, which deviates significantly from ideal solution behavior at concentrations above 5 mg/mL [5].
Stabilization Factors:The nanosized clusters create a kinetic barrier that prevents crystallization through several mechanisms:
This cluster stabilization explains the remarkable shelf-life (up to 36 months) of the supersaturated 20 mg/mL commercial formulation when stored at 2-8°C. The stability profile extends to diluted solutions, with studies demonstrating that diluted irinotecan (0.12-2.5 mg/mL) in 0.9% sodium chloride or 5% glucose remains physicochemically stable for up to 84 days when stored in polyolefin bags at 20-25°C with light protection [2] [5].
Concentration Effects:
The pharmaceutical advantage of this supersaturated system is significant. The high-concentration formulation (20 mg/mL) reduces packaging volume, transportation costs, and cold chain requirements compared to more dilute formulations. Furthermore, it enables versatile dosing through on-site dilution to the required concentration immediately before administration [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7